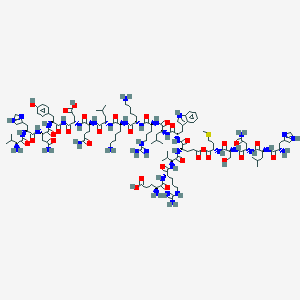
Parathyroid hormone (14-34)amide, Tyr(34)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parathyroid hormone (14-34)amide, Tyr(34)- (PTH 14-34) is a peptide hormone that is derived from the parathyroid gland. It is a fragment of the larger parathyroid hormone (PTH) molecule and has been found to have important biological effects.
Mechanism Of Action
PTH Parathyroid hormone (14-34)amide, Tyr(34)- acts on bone cells, specifically osteoblasts and osteocytes, through the PTH receptor (PTH1R). It activates a signaling pathway that leads to the activation of transcription factors and the upregulation of genes involved in bone formation. PTH Parathyroid hormone (14-34)amide, Tyr(34)- also promotes the survival of osteoblasts and inhibits the activity of osteoclasts, the cells responsible for bone resorption.
Biochemical and Physiological Effects:
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been shown to increase bone mineral density and bone strength in animal models and in clinical trials. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been found to increase the expression of genes involved in bone formation, such as osteocalcin and collagen type 1, and to decrease the expression of genes involved in bone resorption, such as RANKL and cathepsin K.
Advantages And Limitations For Lab Experiments
One advantage of using PTH Parathyroid hormone (14-34)amide, Tyr(34)- in lab experiments is its specificity for bone cells. It does not have significant effects on other tissues, reducing the likelihood of off-target effects. However, PTH Parathyroid hormone (14-34)amide, Tyr(34)- can be difficult to synthesize and is relatively expensive compared to other research reagents.
Future Directions
There are several potential future directions for research on PTH Parathyroid hormone (14-34)amide, Tyr(34)-. One area of interest is the development of PTH Parathyroid hormone (14-34)amide, Tyr(34)- analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of PTH Parathyroid hormone (14-34)amide, Tyr(34)- on bone cells in different disease states, such as osteoporosis and rheumatoid arthritis. Additionally, the role of PTH Parathyroid hormone (14-34)amide, Tyr(34)- in bone remodeling and repair after injury is an area of active investigation.
Synthesis Methods
PTH Parathyroid hormone (14-34)amide, Tyr(34)- is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. Once the peptide chain is complete, the protecting groups are removed to yield the final product. PTH Parathyroid hormone (14-34)amide, Tyr(34)- can also be synthesized using recombinant DNA technology.
Scientific Research Applications
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied extensively in the field of bone biology. It has been found to have anabolic effects on bone, promoting bone formation and increasing bone mineral density. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has also been shown to have anti-inflammatory effects, reducing inflammation in the joints and other tissues. Additionally, PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied as a potential treatment for osteoporosis and other bone disorders.
properties
CAS RN |
129476-27-3 |
|---|---|
Product Name |
Parathyroid hormone (14-34)amide, Tyr(34)- |
Molecular Formula |
C119H188N38O32S |
Molecular Weight |
2695.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H188N38O32S/c1-58(2)42-79(146-98(169)70(123)47-65-53-132-56-137-65)107(178)151-86(50-91(126)162)111(182)155-88(55-158)114(185)145-78(36-41-190-11)117(188)189-94(167)35-32-77(144-116(187)96(62(9)10)156-104(175)75(25-19-40-135-119(130)131)139-97(168)69(122)30-34-92(163)164)103(174)150-83(46-64-52-136-71-21-13-12-20-68(64)71)108(179)148-81(44-60(5)6)105(176)142-74(24-18-39-134-118(128)129)100(171)140-72(22-14-16-37-120)99(170)141-73(23-15-17-38-121)101(172)147-80(43-59(3)4)106(177)143-76(31-33-89(124)160)102(173)153-87(51-93(165)166)113(184)157-112(183)82(45-63-26-28-67(159)29-27-63)149-110(181)85(49-90(125)161)152-109(180)84(48-66-54-133-57-138-66)154-115(186)95(127)61(7)8/h12-13,20-21,26-29,52-54,56-62,69-70,72-88,95-96,136,158-159H,14-19,22-25,30-51,55,120-123,127H2,1-11H3,(H2,124,160)(H2,125,161)(H2,126,162)(H,132,137)(H,133,138)(H,139,168)(H,140,171)(H,141,170)(H,142,176)(H,143,177)(H,144,187)(H,145,185)(H,146,169)(H,147,172)(H,148,179)(H,149,181)(H,150,174)(H,151,178)(H,152,180)(H,153,173)(H,154,186)(H,155,182)(H,156,175)(H,163,164)(H,165,166)(H4,128,129,134)(H4,130,131,135)(H,157,183,184)/t69-,70-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChI Key |
OPXXPKNPVCNSRV-CNRJJGODSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Other CAS RN |
129476-27-3 |
synonyms |
34-Tyr-parathyroid hormone (14-34) amide parathyroid hormone (14-34) amide, tyrosine(34)- parathyroid hormone (14-34)amide, Tyr(34)- PTH (14-34) NH2, Tyr(34)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

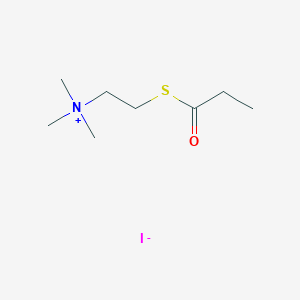
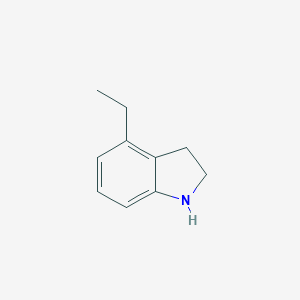
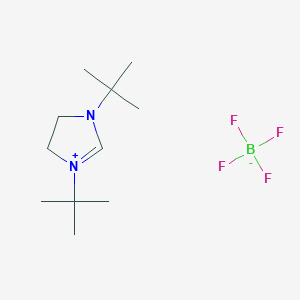
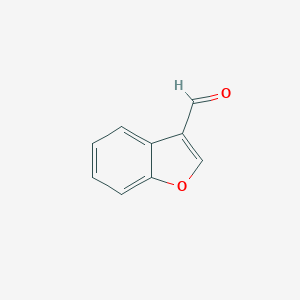
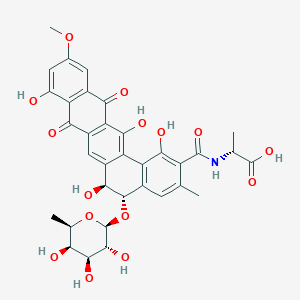
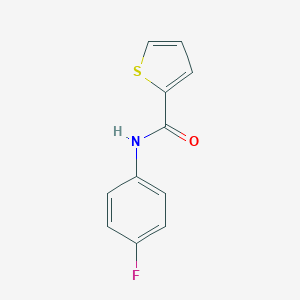
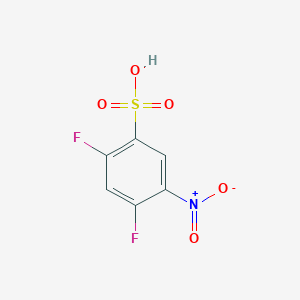
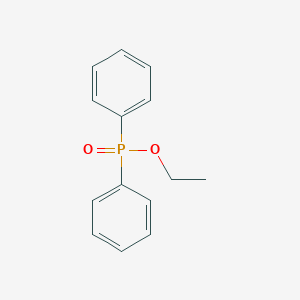
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)